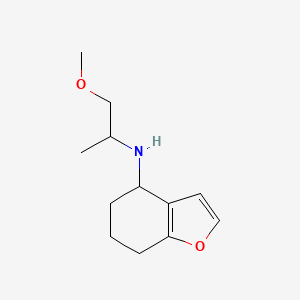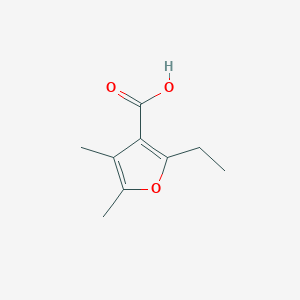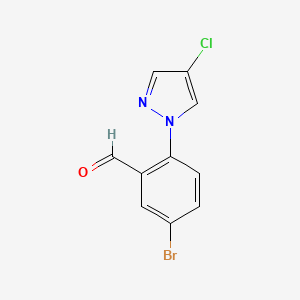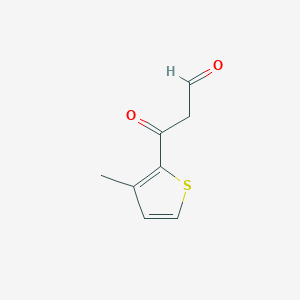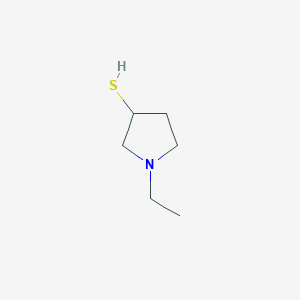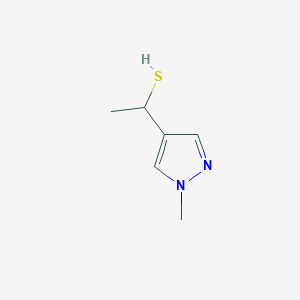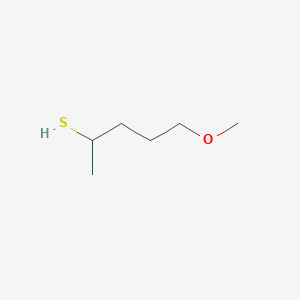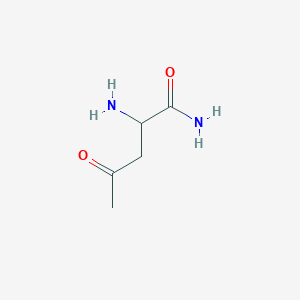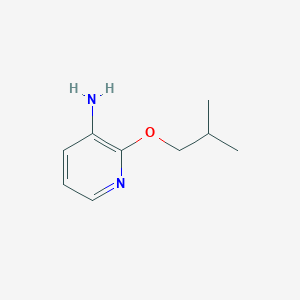
1-(2-Phenylethyl)piperidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)piperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylethyl group at the 1-position and a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidine-4-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of primary amines with diols, often catalyzed by a Cp*Ir complex.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Grignard reaction, where phenylethyl magnesium bromide reacts with a suitable piperidine precursor.
Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient catalysts can further enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)piperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Thiolating agents like thiourea or thiolates are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, alkanes.
Substitution: Thioethers, sulfur-containing derivatives.
Scientific Research Applications
1-(2-Phenylethyl)piperidine-4-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperidine-4-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known piperidine derivative with potent analgesic properties.
Carfentanil: Another piperidine derivative with high potency, used in veterinary medicine.
Uniqueness
1-(2-Phenylethyl)piperidine-4-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
1-(2-phenylethyl)piperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c15-13-7-10-14(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI Key |
JHDYPWYQWZDPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol](/img/structure/B13300923.png)

